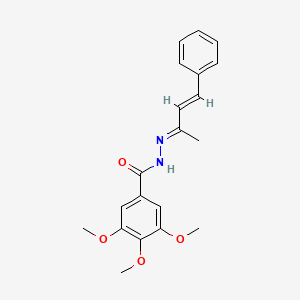
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime, also known as NPCB, is a chemical compound that has been studied extensively for its potential therapeutic applications. NPCB is a member of the oxime family of compounds, which are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that is essential for proper nervous system function.
作用机制
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime works by reactivating AChE, which is an enzyme that is essential for proper nervous system function. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many important functions such as muscle movement, memory, and learning. Inhibition of AChE can lead to a buildup of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, respiratory failure, and seizures. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime works by binding to the active site of AChE and reactivating the enzyme, which allows it to break down acetylcholine and restore proper nervous system function.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to have a variety of biochemical and physiological effects. In addition to its ability to reactivate AChE, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to have antioxidant and anti-inflammatory effects, which make it a potential candidate for the treatment of neurodegenerative diseases. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has also been shown to have neuroprotective effects, which can help to prevent cell death and preserve nervous system function.
实验室实验的优点和局限性
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has several advantages for use in lab experiments. It is a highly specific AChE reactivator, which means that it can be used to selectively reactivate AChE without affecting other enzymes or proteins. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime is also relatively stable and has a long shelf life, which makes it a useful tool for researchers. However, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime also has some limitations. It is a complex compound that requires careful synthesis and purification, which can be time-consuming and expensive. Additionally, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
未来方向
There are several future directions for research on (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime in vivo, which will provide important information about its potential therapeutic applications. Additionally, researchers are interested in exploring the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime in combination with other compounds to enhance its effectiveness and reduce potential side effects. Overall, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
合成方法
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime can be synthesized using a multistep reaction process. The first step involves the reaction between 4-nitrobenzoyl chloride and 4-pyridinylmethylamine to form (4-nitrophenyl)(4-pyridinyl)methanone. The second step involves the reaction between (4-nitrophenyl)(4-pyridinyl)methanone and 2-chloro-4,5-difluorobenzoyl chloride to form (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.
科学研究应用
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been studied for its potential therapeutic applications in a variety of areas, including Alzheimer's disease, Parkinson's disease, and nerve agent poisoning. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to be an effective AChE reactivator, which is important for the treatment of nerve agent poisoning. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF2N3O4/c20-15-10-17(22)16(21)9-14(15)19(26)29-24-18(12-5-7-23-8-6-12)11-1-3-13(4-2-11)25(27)28/h1-10H/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPXVYDENRTTHI-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC(=C(C=C2Cl)F)F)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\OC(=O)C2=CC(=C(C=C2Cl)F)F)/C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![1-(3-chlorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5916855.png)

![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)

![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)

![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)
![2-[4-(benzyloxy)phenoxy]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5916905.png)

![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)